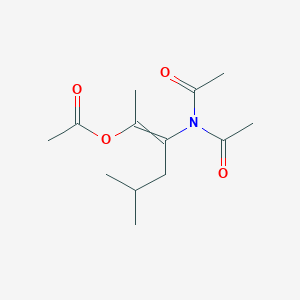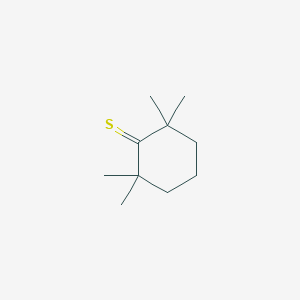
Cyclohexanethione, 2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanethione, 2,2,6,6-tetramethyl- is a chemical compound with the molecular formula C10H18S. It is characterized by a cyclohexane ring with four methyl groups at the 2, 2, 6, and 6 positions, and a thione group (C=S) attached to the ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanethione, 2,2,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sulfur and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as dimethylformamide (DMF), and is conducted at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
In an industrial setting, the production of cyclohexanethione, 2,2,6,6-tetramethyl- often involves large-scale batch reactors where the reactants are combined and heated under pressure. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanethione, 2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.
Substitution: The methyl groups and the thione group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanethione, 2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexanethione, 2,2,6,6-tetramethyl- involves its interaction with molecular targets through its thione group. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Similar in structure but lacks the thione group.
Cyclohexanethiol: Contains a thiol group instead of a thione group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in having multiple methyl groups but differs in the functional groups attached to the ring.
Uniqueness
Cyclohexanethione, 2,2,6,6-tetramethyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63702-84-1 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,2,6,6-tetramethylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 |
InChI Key |
IQZAPJNDQCJAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



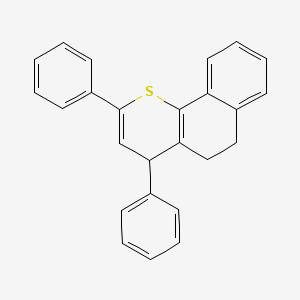
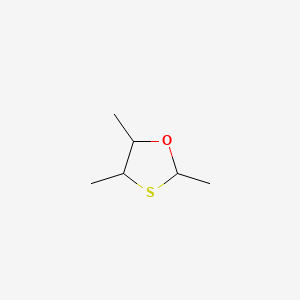
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
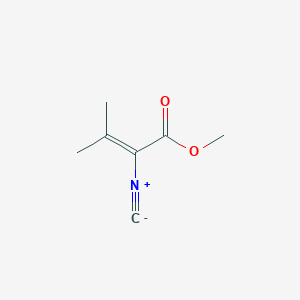
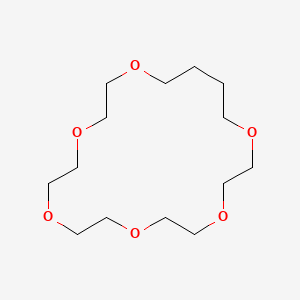
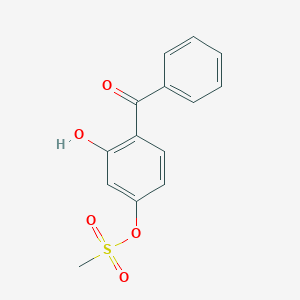
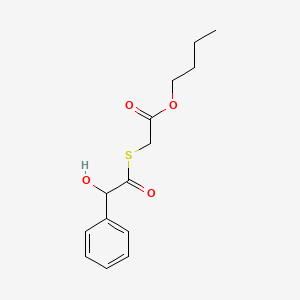
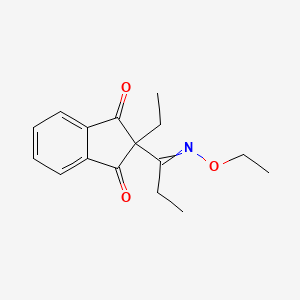

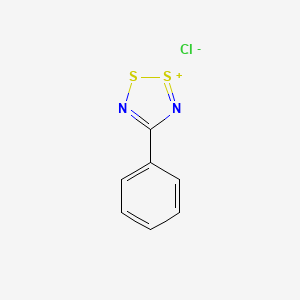
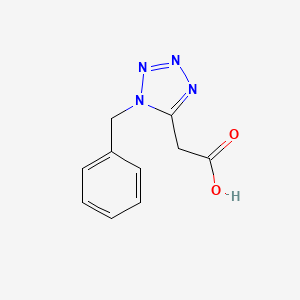
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
